1-Dodecyl-5-phenyl-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
85899-63-4 |
|---|---|
Molecular Formula |
C21H32N2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
1-dodecyl-5-phenylimidazole |
InChI |
InChI=1S/C21H32N2/c1-2-3-4-5-6-7-8-9-10-14-17-23-19-22-18-21(23)20-15-12-11-13-16-20/h11-13,15-16,18-19H,2-10,14,17H2,1H3 |
InChI Key |
RFBPKQUXMFBJMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C=NC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Significance of Imidazole Scaffolds in Organic and Medicinal Chemistry
The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in the fields of organic and medicinal chemistry. mdpi.com First synthesized by Heinrich Debus in 1858, this structural motif is present in a vast array of biologically important molecules, including the amino acid histidine, histamine, and purines. mdpi.comnih.gov The unique electronic properties of the imidazole nucleus, including its aromaticity and the presence of both a pyridine-type and a pyrrole-type nitrogen atom, allow it to act as both a hydrogen bond donor and acceptor. nih.gov This amphoteric nature facilitates a wide range of chemical reactions and interactions with biological targets. nih.gov
In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" due to its ability to bind to a diverse array of physiological targets with high affinity. mdpi.com This has led to the development of numerous imidazole-containing drugs with a broad spectrum of therapeutic activities, including antifungal, anticancer, anti-inflammatory, and antihypertensive properties. mdpi.comnih.gov The structural versatility of the imidazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of its physicochemical and pharmacological properties. nih.gov
Overview of 1 Dodecyl 5 Phenyl 1h Imidazole As a Target Compound for Academic Inquiry
1-Dodecyl-5-phenyl-1H-imidazole is a specific derivative that combines the foundational imidazole (B134444) core with a long alkyl chain (dodecyl group) at the N-1 position and a phenyl group at the C-5 position. This particular combination of substituents makes it a compound of interest for several research applications. The long dodecyl chain imparts significant lipophilicity to the molecule, a property that can influence its interaction with biological membranes and hydrophobic pockets of enzymes or receptors. The phenyl group at the C-5 position contributes to the molecule's steric and electronic properties, potentially influencing its binding affinity and selectivity for various targets.
The synthesis of 1,5-disubstituted imidazoles has been a subject of interest, with various methods being developed to achieve regioselective substitution. jst.go.jp The N-alkylation of a pre-formed 5-phenyl-1H-imidazole is a common strategy to introduce the dodecyl chain.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C21H32N2 |
| Molecular Weight | 312.50 g/mol |
| XLogP3 | 7.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 11 |
| Exact Mass | 312.256549 g/mol |
| Monoisotopic Mass | 312.256549 g/mol |
| Topological Polar Surface Area | 17.8 Ų |
| Heavy Atom Count | 23 |
| Formal Charge | 0 |
| Complexity | 294 |
Note: Data is based on computational predictions and may not reflect experimental values.
Research Trajectories and Academic Objectives for 1 Dodecyl 5 Phenyl 1h Imidazole
Conventional and Advanced Synthetic Approaches to the 1H-Imidazole Core
The formation of the central 1H-imidazole ring is a fundamental step in the synthesis of this compound. This can be achieved through various synthetic strategies, ranging from traditional multi-component condensation reactions to advanced catalytic methods.
Cyclocondensation Reactions for Imidazole Ring Formation
Cyclocondensation reactions are a cornerstone of imidazole synthesis, typically involving the reaction of a 1,2-dicarbonyl compound, an aldehyde, and an amine source. The Debus synthesis, first reported in 1858, utilizes a glyoxal, an aldehyde, and ammonia (B1221849) to produce the imidazole ring. pharmaguideline.com A variation of this is the Radziszewski synthesis, which employs a 1,2-dicarbonyl compound, an aldehyde, and ammonia. pharmaguideline.com
Another significant method is the Marckwald synthesis, which involves the reaction of an α-aminoketone with a cyanate, isothiocyanate, or thiocyanate (B1210189) to form an intermediate that cyclizes to the imidazole core. pharmaguideline.com These methods, while foundational, can sometimes lack regioselectivity when producing unsymmetrically substituted imidazoles.
More contemporary approaches often utilize multicomponent reactions (MCRs) which offer the advantage of forming the imidazole ring in a single pot from three or four starting materials, often with high atom economy. tandfonline.comasianpubs.org For instance, the reaction of benzil (B1666583) (a 1,2-dicarbonyl compound), an aldehyde, and ammonium (B1175870) acetate (B1210297) is a common route to 2,4,5-trisubstituted imidazoles. semanticscholar.org
| Cyclocondensation Reaction | Reactants | Product Type | Reference |
| Debus Synthesis | Glyoxal, Aldehyde, Ammonia | Imidazole | pharmaguideline.com |
| Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | Substituted Imidazoles | pharmaguideline.com |
| Marckwald Synthesis | α-Aminoketone, Cyanate/Isothiocyanate | Thioimidazoles | pharmaguideline.com |
| Multi-component Reaction | 1,2-Diketone, Aldehyde, Ammonium Acetate | Tri-substituted Imidazoles | semanticscholar.org |
Strategic N1-Alkylation and C5-Arylation Routes
To synthesize this compound, specific methods for introducing the dodecyl group at the N1 position and the phenyl group at the C5 position are required. These functionalizations can be performed on a pre-formed imidazole ring or integrated into the cyclization step.
N1-Alkylation: The N-alkylation of an existing imidazole ring is a common and generally straightforward transformation. The reaction typically involves the deprotonation of the imidazole N-H with a base, followed by nucleophilic attack on an alkyl halide, such as 1-bromododecane (B92323). nih.govorganic-chemistry.org The choice of base and solvent can be crucial for achieving high yields and avoiding side reactions. organic-chemistry.org Studies on the N-alkylation of unsymmetrical imidazoles have shown that the regioselectivity is influenced by steric and electronic factors of the substituents on the imidazole ring. otago.ac.nz For a 5-phenyl-1H-imidazole, alkylation is expected to occur predominantly at the N1 position. Mechanochemical methods, using ball milling, have also been developed for the N-alkylation of imidazoles, offering a solvent-free and often more efficient alternative to traditional solution-phase reactions. beilstein-journals.org
C5-Arylation: The introduction of a phenyl group at the C5 position can be more challenging and often requires modern cross-coupling methodologies. Direct C-H arylation has emerged as a powerful tool for this purpose. acs.orgnih.gov Palladium-catalyzed direct arylation of 1-substituted imidazoles with aryl halides (iodides or bromides) has been shown to be a regioselective method for the synthesis of 1,5-disubstituted imidazoles. nih.gov Nickel-catalyzed C-H arylation has also been developed as a more cost-effective alternative to palladium catalysis. researchgate.netnih.govrsc.org These reactions typically employ a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand to facilitate the catalytic cycle.
Targeted Synthesis of this compound
A plausible synthetic strategy for this compound would involve a two-step process: first, the synthesis of 5-phenyl-1H-imidazole, followed by the N-alkylation with a dodecyl halide.
Optimization of Reaction Parameters and Yields
The synthesis of the 5-phenyl-1H-imidazole precursor can be achieved through the reaction of a suitable α-haloketone with formamide (B127407). nih.gov For instance, the reaction of 2-bromo-1-phenylethanone with formamide under heating can yield 4(5)-phenyl-1H-imidazole. The subsequent N-alkylation with 1-bromododecane would require optimization of the base (e.g., sodium hydride, potassium carbonate), solvent (e.g., DMF, acetonitrile), temperature, and reaction time to maximize the yield of the desired this compound isomer and minimize the formation of the 1-dodecyl-4-phenyl-1H-imidazole isomer.
Alternatively, a convergent approach could involve the reaction of a pre-formed N-dodecyl imidazole with a phenylating agent via a directed C-H activation strategy. Optimization here would focus on the catalyst system, reaction temperature, and stoichiometry of the reactants.
| Synthetic Step | Reactants | Key Parameters for Optimization |
| Synthesis of 5-phenyl-1H-imidazole | 2-bromo-1-phenylethanone, Formamide | Temperature, Reaction Time |
| N-alkylation of 5-phenyl-1H-imidazole | 5-phenyl-1H-imidazole, 1-bromododecane | Base, Solvent, Temperature |
Exploration of Catalyst Systems and Reaction Mechanisms
For the C5-arylation step, various catalytic systems have been explored. Palladium complexes with phosphine ligands (e.g., AsPh₃) or N-heterocyclic carbene (NHC) ligands have proven effective. acs.orgnih.gov The proposed mechanism for the palladium-catalyzed direct arylation involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a concerted metalation-deprotonation (CMD) pathway or an electrophilic attack of the arylpalladium(II) species onto the electron-rich imidazole ring. nih.gov
Nickel-based catalysts are a more economical alternative and have been successfully used for the C-H arylation of imidazoles with phenol (B47542) derivatives and chloroarenes. nih.govrsc.org The key to the success of these nickel-catalyzed reactions is often the choice of ligand and the use of a tertiary alcohol as the solvent. rsc.org
Principles of Green Chemistry in this compound Synthesis
The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. nih.gov This includes the use of less hazardous solvents, the development of catalyst systems that can be recycled and reused, and the use of energy-efficient reaction conditions. tandfonline.com
One-pot synthesis and multicomponent reactions are inherently greener as they reduce the number of synthetic steps and purification procedures, thereby minimizing waste. asianpubs.org The use of microwave irradiation or ultrasound can often accelerate reaction times and reduce energy consumption. researchgate.net Furthermore, the development of syntheses in aqueous media or the use of bio-catalysts, such as lemon juice, are emerging as environmentally benign approaches for imidazole synthesis. nih.govresearchgate.net For the N-alkylation step, solvent-free mechanochemical methods offer a significant green advantage. beilstein-journals.org
| Green Chemistry Principle | Application in Synthesis | Reference |
| Atom Economy | Multicomponent reactions for imidazole core synthesis. | asianpubs.org |
| Use of Safer Solvents | Aqueous reaction media. | nih.gov |
| Energy Efficiency | Microwave-assisted or ultrasound-assisted synthesis. | researchgate.net |
| Catalysis | Recyclable heterogeneous catalysts, base metal catalysts (e.g., Nickel). | tandfonline.comnih.gov |
| Reduction of Derivatives | Direct C-H functionalization to avoid protecting groups. | acs.orgnih.gov |
| Use of Renewable Feedstocks | Bio-catalysts like lemon juice. | researchgate.net |
Derivatization Strategies and Analogue Synthesis for Structure-Activity/Property Investigations
The strategic derivatization of this compound is crucial for exploring its structure-activity and structure-property relationships. By systematically altering its molecular architecture, researchers can modulate its electronic and steric characteristics to optimize its performance in various applications.
Introduction of Diverse Substituents for Modulating Electronic and Steric Properties
The introduction of a variety of substituents onto the phenyl and imidazole rings of this compound can significantly influence its electronic and steric properties. These modifications are typically achieved through established synthetic protocols.
The imidazole ring itself can be synthesized through several methods, with a common approach being the reaction of an α-bromo-ketone with formamide. nih.gov For the synthesis of the 5-phenyl-1H-imidazole core, 2-bromoacetophenone (B140003) would be a suitable starting material. Subsequent N-alkylation with a dodecyl halide, such as 1-bromododecane, in the presence of a base like sodium hydride, would yield the target compound, this compound. nih.gov
To modulate the electronic properties, substituents can be introduced onto the phenyl ring. This is often accomplished by using appropriately substituted benzaldehyde (B42025) or acetophenone (B1666503) precursors in the initial imidazole synthesis. For instance, the incorporation of electron-donating groups (e.g., methoxy, ethoxy) or electron-withdrawing groups (e.g., trifluoromethyl, cyano) can alter the electron density of the entire molecule. nih.gov The synthesis of various 1H-benzo[d]imidazole derivatives has demonstrated the feasibility of incorporating such functional groups. nih.gov
Below is a table illustrating potential substituents and their expected impact on the electronic properties of the phenyl ring:
| Substituent | Position on Phenyl Ring | Expected Electronic Effect |
| Methoxy (-OCH3) | para | Electron-donating |
| Trifluoromethyl (-CF3) | meta | Electron-withdrawing |
| Cyano (-CN) | para | Electron-withdrawing |
| Hydroxyl (-OH) | ortho, meta, para | Electron-donating |
| Fluoro (-F) | ortho, meta, para | Electron-withdrawing (inductive), Electron-donating (resonance) |
Computational studies on similar phenyl-imidazole systems have been employed to understand the electronic effects of such substitutions. For example, calculations have been used to determine the electrostatic potential mapped onto electron distributions for derivatives with hydroxyl, thiol, or fluoro groups. nih.gov
Regioselective Synthesis of this compound Analogues
Regioselectivity is a critical aspect when synthesizing analogues of this compound, particularly when introducing substituents onto the imidazole ring itself or when constructing the imidazole core from asymmetric precursors. The inherent asymmetry of the 1,5-disubstituted imidazole ring means that reactions can potentially yield multiple isomers.
The synthesis of highly substituted imidazoles often relies on multi-component reactions. For instance, the reaction of diaminomaleonitrile (B72808) (DAMN)-based imines with various aldehydes can lead to the regioselective formation of imidazole derivatives. nih.govresearchgate.net Computational studies have shown that the regioselectivity of such reactions can be directed by specific functional groups within the reactants, which can promote intramolecular proton transfer and guide the reaction pathway towards a specific isomer. nih.govresearchgate.net
An ionic liquid-supported synthesis under microwave conditions has also been reported for the regioselective synthesis of related imidazole structures, offering a method that can be both rapid and selective. rsc.org
The following table outlines strategies for achieving regioselectivity in the synthesis of imidazole analogues:
| Synthetic Strategy | Key Features | Potential Outcome for this compound Analogues |
| Use of Directing Groups | A functional group on a reactant steers the reaction to a specific regioisomeric product. | A hydroxyl group on an aryl substituent can direct the formation of a specific imidazole isomer. nih.govresearchgate.net |
| Multi-component Reactions | Multiple starting materials combine in a one-pot synthesis to form a complex product with high regioselectivity. | Synthesis of highly substituted imidazole analogues with defined regiochemistry. |
| Solid-Phase or Ionic Liquid Support | One of the reactants is immobilized on a solid support or an ionic liquid to control the reaction outcome. | Can facilitate purification and potentially enhance regioselectivity. rsc.org |
By employing these advanced synthetic and derivatization strategies, a diverse library of this compound analogues can be generated. The systematic study of these compounds is essential for elucidating the intricate relationships between their molecular structure and their functional properties, paving the way for the development of novel materials and agents with tailored characteristics.
Advanced Spectroscopic Characterization Techniques
The structural confirmation and purity of this compound would be definitively established through a combination of advanced spectroscopic methods. These techniques provide complementary information, which, when pieced together, offers a complete picture of the molecule's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide critical data.
In the ¹H NMR spectrum, distinct signals would be expected for the protons of the dodecyl chain, the phenyl group, and the imidazole ring. The aromatic protons on the phenyl and imidazole rings would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their multiplicity and coupling constants revealing their substitution pattern. The protons on the dodecyl chain would show characteristic signals in the upfield region. The methylene (B1212753) group attached to the imidazole nitrogen would likely resonate around 4.0 ppm as a triplet. The terminal methyl group of the dodecyl chain would appear as a triplet at approximately 0.8-0.9 ppm.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbon atoms of the phenyl and imidazole rings would be observed in the aromatic region (120-140 ppm). The carbons of the dodecyl chain would appear in the aliphatic region (14-40 ppm).
Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Imidazole H-2 | 7.5 - 7.8 (s) | 135 - 138 |
| Imidazole H-4 | 7.0 - 7.2 (s) | 128 - 132 |
| Imidazole C-5 | - | 130 - 135 |
| Phenyl H (ortho, meta, para) | 7.2 - 7.6 (m) | 125 - 130 |
| N-CH₂ (dodecyl) | 3.9 - 4.2 (t) | 45 - 50 |
| Dodecyl (CH₂)n | 1.2 - 1.8 (m) | 22 - 32 |
| Dodecyl CH₃ | 0.8 - 0.9 (t) | ~14 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. For this compound (C₂₁H₃₂N₂), the expected exact mass would be calculated and compared to the experimentally determined value. A close match provides strong evidence for the compound's identity.
Fragmentation analysis within the mass spectrometer would also offer structural insights. Common fragmentation pathways would likely involve the cleavage of the dodecyl chain and the phenyl group from the imidazole core.
Table 2: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₂₁H₃₃N₂⁺ | 313.2693 |
| [M]⁺ | C₂₁H₃₂N₂ | 312.2618 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected absorptions include C-H stretching vibrations from the aromatic rings and the aliphatic dodecyl chain, C=C and C=N stretching vibrations from the phenyl and imidazole rings, and C-N stretching vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C=N (Imidazole) | Stretching | 1500 - 1650 |
| C-N | Stretching | 1300 - 1400 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The phenyl and imidazole rings in this compound form a conjugated system that would absorb UV light. The UV-Vis spectrum would likely show absorption maxima (λ_max) corresponding to π → π* transitions. The position and intensity of these absorptions are indicative of the extent of conjugation. For similar phenyl-imidazole systems, absorption maxima are often observed in the range of 250-300 nm. nih.govresearchgate.net
Table 4: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Expected λ_max (nm) |
| π → π* | 250 - 300 |
Crystallographic Analysis of this compound and Related Derivatives (if applicable)
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice.
Exploration of Biological Activities of 1 Dodecyl 5 Phenyl 1h Imidazole
Antimicrobial Research (in vitro studies)
In vitro antimicrobial studies are crucial for determining the potential of a compound to inhibit the growth of pathogenic microorganisms. Such studies for 1-Dodecyl-5-phenyl-1H-imidazole would involve assessing its efficacy against a range of bacteria and fungi.
Assessment of Antibacterial Efficacy against Specific Strains
A comprehensive evaluation of the antibacterial properties of this compound would require testing against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. However, at present, there are no specific studies detailing the antibacterial efficacy of this compound.
Data Table: Antibacterial Efficacy of this compound (Hypothetical)
| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Positive | Data not available |
| Bacillus subtilis | Positive | Data not available |
| Escherichia coli | Negative | Data not available |
| Pseudomonas aeruginosa | Negative | Data not available |
No published data is currently available for the antibacterial efficacy of this compound.
Investigation of Antifungal Efficacy against Fungal Species
Similarly, the investigation of the antifungal potential of this compound would involve determining its ability to inhibit the growth of various fungal species, including yeasts and molds. As of the latest review of scientific literature, no studies have been published on the antifungal activity of this specific compound.
Data Table: Antifungal Efficacy of this compound (Hypothetical)
| Fungal Species | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Candida albicans | Yeast | Data not available |
| Aspergillus niger | Mold | Data not available |
| Cryptococcus neoformans | Yeast | Data not available |
No published data is currently available for the antifungal efficacy of this compound.
Mechanistic Insights into Antimicrobial Action
Understanding the mechanism through which a compound exerts its antimicrobial effects is a critical aspect of drug discovery. For this compound, research in this area would aim to elucidate how it interacts with microbial cells to inhibit their growth or cause cell death. Potential mechanisms could involve the disruption of cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. However, there is currently no available research that provides mechanistic insights into the antimicrobial action of this compound.
Antiviral Investigations (in vitro studies)
The exploration of antiviral properties of novel compounds is an ongoing effort in the scientific community. For this compound, this would entail in vitro assays to assess its ability to inhibit viral replication or essential viral enzymes.
Evaluation against Viral Enzymes or Replication Pathways (e.g., Dengue Protease, HIV Reverse Transcriptase)
Targeted in vitro assays are necessary to determine if this compound can inhibit specific viral components, such as the Dengue virus protease or the reverse transcriptase of HIV. Such studies would provide valuable information about its potential as an antiviral agent. To date, no such evaluations for this compound have been reported in the scientific literature.
Data Table: Antiviral Enzyme Inhibition by this compound (Hypothetical)
| Viral Target | Virus | Inhibition Data (e.g., IC₅₀) |
|---|---|---|
| Protease | Dengue Virus | Data not available |
| Reverse Transcriptase | HIV | Data not available |
No published data is currently available for the antiviral activity of this compound.
Structure-Activity Relationships for Antiviral Potency
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR studies would involve synthesizing and testing a series of related compounds to identify the key structural features responsible for any potential antiviral effects. This could include modifying the length of the dodecyl chain or altering the substituents on the phenyl ring. At present, the absence of primary antiviral data for the parent compound means that no SAR studies have been conducted.
Anti-Inflammatory Studies (in vitro models)
No studies on the in vitro anti-inflammatory activity of this compound have been found in the reviewed scientific literature.
Anticancer Research (in vitro cell line studies and mechanistic elucidation)
There is no available research on the anticancer properties of this compound.
Assessment of Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
Specific data on the antiproliferative and cytotoxic effects of this compound against any cancer cell lines are not present in the current body of scientific literature.
Induction of Apoptosis and Cell Cycle Modulation Studies
No studies have been published detailing the effects of this compound on apoptosis induction or cell cycle modulation in cancer cells.
Identification of Molecular Targets and Underlying Mechanisms (e.g., DNA synthesis inhibition)
The molecular targets and underlying mechanisms of action for this compound in the context of cancer have not been investigated or reported.
Other Emerging Biological Activities (e.g., Antidiabetic, Antioxidant, Antihelmintic, Anti-amoebic)
There is a lack of published research on other potential biological activities of this compound.
Preliminary in vitro Screening and Activity Characterization
No preliminary in vitro screening data for antidiabetic, antioxidant, antihelmintic, or anti-amoebic activities of this compound are available.
Investigation of Potential Biological Mechanisms
The precise biological mechanisms of this compound have not been extensively elucidated in dedicated studies. However, by examining the structure-activity relationships of analogous imidazole-based compounds, plausible mechanisms can be inferred. The unique combination of a long N-dodecyl alkyl chain and a C-5 phenyl substituent suggests that its biological activities could be multifaceted, potentially involving interactions with cellular membranes, specific enzymes, or acting as a signaling molecule mimic.
The imidazole (B134444) core itself is a versatile pharmacophore present in numerous biologically active molecules. nih.govpharmacyjournal.net Its derivatives are known to exhibit a wide array of biological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. nih.govresearchgate.netjopir.inresearchgate.net The mechanisms underlying these activities often involve the imidazole ring's ability to coordinate with metal ions in metalloenzymes or to participate in hydrogen bonding and π-π stacking interactions within receptor or enzyme active sites. researchgate.netnih.gov
The introduction of a dodecyl group at the N-1 position confers significant lipophilicity to the molecule. This long alkyl chain is a key feature of surfactants and suggests that this compound may interact with and disrupt the integrity of biological membranes. quinoline-thiophene.com Such a mechanism is a common feature of certain antimicrobial agents that increase membrane permeability, leading to leakage of cellular contents and cell death. The amphipathic nature of the molecule, with a polar imidazole head and a nonpolar dodecyl tail, is characteristic of compounds that can integrate into the lipid bilayers of cell membranes. quinoline-thiophene.com
Furthermore, the N-alkyl chain could facilitate entry into hydrophobic pockets of enzymes or receptors. nih.gov For instance, in the case of indoleamine 2,3-dioxygenase (IDO) inhibitors with a phenyl-imidazole scaffold, hydrophobic interactions play a crucial role in binding to the active site. nih.gov While these studies focused on different substitution patterns, the principle of hydrophobic groups enhancing binding affinity is a well-established concept in medicinal chemistry.
Additionally, imidazole-containing compounds have been developed as alpha-helix mimetics to disrupt protein-protein interactions. nih.gov The spatial arrangement of substituents on the imidazole core can mimic the presentation of critical amino acid side chains on an alpha-helix, thereby interfering with pathological protein-protein binding events. The specific stereochemistry of the phenyl group in this compound could potentially allow it to function in a similar capacity.
Given the structural features of this compound, a summary of its potential biological mechanisms is presented in the table below. It is important to note that these are hypothetical mechanisms derived from studies on structurally related compounds and require experimental validation for this specific molecule.
| Potential Biological Target/Mechanism | Relevant Structural Feature(s) | Plausible Effect | Supporting Evidence from Analogous Compounds |
| Cellular Membranes | N-dodecyl chain | Disruption of membrane integrity, increased permeability. | The long alkyl chain provides surfactant-like properties. quinoline-thiophene.com |
| Enzyme Inhibition (e.g., IDO, COX-2) | Phenyl-imidazole core, N-dodecyl chain | Competitive or non-competitive inhibition of enzyme activity through binding to active or allosteric sites. | Phenyl-imidazole derivatives inhibit IDO and COX-2. nih.govjapsonline.com The dodecyl chain can access hydrophobic pockets. nih.gov |
| Protein-Protein Interaction Disruption | Phenyl-imidazole scaffold | Mimicry of alpha-helical secondary structures to block protein binding interfaces. | Imidazole-phenyl-thiazole scaffolds have been designed as alpha-helix mimetics. nih.gov |
Applications of 1 Dodecyl 5 Phenyl 1h Imidazole in Advanced Materials Science
Organic Electronic and Photonic Applications
The imidazole (B134444) scaffold is a versatile building block in the design of organic materials for electronic and photonic devices. The specific substitutions at the 1 and 5 positions in 1-dodecyl-5-phenyl-1H-imidazole allow for the fine-tuning of its electronic and physical properties.
Imidazole derivatives have been actively investigated as components in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs). In DSSCs, organic dyes based on a donor-π-acceptor structure are crucial for light harvesting. Imidazole moieties can act as effective π-bridges or as part of the donor component. nih.govscinito.airsc.orgekb.eg The introduction of a dodecyl chain at the N-1 position can influence the dye's solubility and prevent aggregation on the semiconductor surface, while the phenyl group at the C-5 position can be used to modulate the electronic properties of the dye.
A study on imidazole-based dyes for DSSCs demonstrated that modifying the alkyl chain length can impact the power conversion efficiency (PCE). For instance, a dye with an alkyl chain substituent (PP3) showed a PCE of 2.01%, with a short-circuit current density (Jsc) of 3.75 mA cm⁻², an open-circuit voltage (Voc) of 0.73 mV, and a fill factor (FF) of 73.9%. ekb.eg This suggests that the dodecyl group in this compound could play a significant role in optimizing the performance of such devices.
In the context of OPVs, imidazole-containing compounds have been used as n-type interlayers to improve electron transport and device stability. For example, tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide has been shown to enhance charge extraction and passivate defects in perovskite solar cells. rsc.orgresearchgate.net The electronic properties of the phenyl-imidazole unit are key to this function.
Table 1: Photovoltaic Performance of Selected Imidazole-Based Dyes in DSSCs
| Dye Code | Jsc (mA cm⁻²) | Voc (mV) | FF (%) | PCE (%) |
|---|---|---|---|---|
| PP3 (with alkyl chain) | 3.75 | 0.73 | 73.9 | 2.01 |
This table presents data for imidazole derivatives to illustrate the impact of substituents on DSSC performance. Data adapted from a study on new imidazole derivative dyes. ekb.eg
The imidazole ring system is a common feature in fluorescent chemosensors due to its ability to coordinate with metal ions and its responsive electronic structure. The fluorescence properties of such sensors can be "turned off" or quenched upon binding with a specific analyte. For example, chemosensors based on a 4,5-diphenyl-1H-imidazole core have demonstrated selective fluorescence quenching in the presence of iron(III) ions. nih.gov This quenching is attributed to a chelation-quenched fluorescence (CHQF) mechanism. nih.gov The binding constant for such interactions can be determined using the Benesi-Hildebrand equation. nih.gov
The phenyl group in this compound can be functionalized to fine-tune the sensor's selectivity and sensitivity. The long dodecyl chain can be advantageous for creating sensors that can be incorporated into membranes or used in aqueous environments. The ability of the imidazole moiety to participate in reversible binding interactions also suggests potential applications as molecular switches, where the fluorescence or other properties of the molecule can be toggled by an external stimulus.
Corrosion Inhibition Research
The presence of heteroatoms (nitrogen) and a π-electron-rich phenyl group makes this compound a promising candidate for a corrosion inhibitor. These structural features facilitate the adsorption of the molecule onto a metal surface, forming a protective barrier against corrosive agents.
The effectiveness of a corrosion inhibitor can be assessed using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). Studies on structurally similar compounds, like 1-dodecyl-3-phenylquinoxalin-2(1H)-one, have shown that the dodecyl and phenyl groups contribute significantly to corrosion inhibition. mdpi.commdpi.com PDP studies of this related compound revealed that it acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. mdpi.com
EIS measurements can provide information about the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. An increase in Rct upon the addition of the inhibitor indicates the formation of a protective film on the metal surface. For 1-dodecyl-3-phenylquinoxalin-2(1H)-one, a maximum inhibition efficiency of 95.33% was achieved at a concentration of 0.001 M in a 1 M HCl solution. mdpi.com Similar high efficiencies are anticipated for this compound due to its analogous structural features.
Table 2: Electrochemical Data for a Structurally Similar Corrosion Inhibitor (1-dodecyl-3-phenylquinoxalin-2(1H)-one) on Carbon Steel in 1 M HCl
| Concentration (M) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) | Charge Transfer Resistance (Ω·cm²) |
|---|---|---|---|
| 0 (Blank) | 1250 | - | 45 |
| 0.0001 | 215 | 82.8 | 260 |
| 0.0005 | 98 | 92.2 | 570 |
This table presents data for a quinoxalinone derivative with dodecyl and phenyl groups to illustrate the typical performance of such inhibitors. mdpi.com
The mechanism of corrosion inhibition is intrinsically linked to the adsorption of the inhibitor molecules on the metal surface. This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor and the metal. The adsorption behavior can often be described by an adsorption isotherm, such as the Langmuir model.
The Langmuir adsorption isotherm assumes the formation of a monolayer of the inhibitor on the metal surface. mdpi.com The fit of experimental data to this isotherm suggests that the inhibitor molecules adsorb at specific sites on the surface without interaction between the adsorbed molecules. For inhibitors like 1-dodecyl-3-phenylquinoxalin-2(1H)-one, the adsorption was found to follow the Langmuir model, indicating a strong interaction with the metal surface. mdpi.com The adsorption of this compound is expected to be similar, with the nitrogen atoms of the imidazole ring and the π-electrons of the phenyl ring acting as active centers for adsorption. peacta.org The dodecyl chain would contribute to the formation of a compact and hydrophobic protective layer.
Surface Characterization Techniques for Confirming Inhibitor Adsorption
The efficacy of this compound as a corrosion inhibitor is fundamentally dependent on its ability to adsorb onto a metal surface and form a protective barrier. To verify and understand the nature of this adsorbed layer, a suite of advanced surface characterization techniques is employed. These methods provide direct and indirect evidence of the inhibitor's presence, morphology, and interaction with the substrate.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography of a material at high magnifications. In the context of corrosion inhibition, SEM is used to compare the surface of a metal exposed to a corrosive environment with and without the inhibitor.
Principle of Operation: An SEM instrument focuses a high-energy beam of electrons onto the surface of a sample. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface's topography and composition. By scanning the beam across the surface, a detailed image is generated.
Application to this compound: After immersion in a corrosive medium, a steel sample without an inhibitor will typically show a rough and damaged surface, indicative of significant corrosion. In contrast, a surface treated with this compound is expected to appear much smoother, demonstrating the protective nature of the adsorbed inhibitor film. The long dodecyl chain and the phenyl group of the molecule contribute to the formation of a dense and uniform protective layer.
Table 1: Illustrative SEM Analysis Results
| Sample | Observation | Interpretation |
|---|---|---|
| Mild Steel in 1 M HCl | Rough, pitted surface with visible corrosion products. | Severe corrosion attack in the absence of an inhibitor. |
| Mild Steel in 1 M HCl with this compound | Smoother surface with significantly reduced pitting and corrosion. | Formation of a protective inhibitor film on the steel surface. |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) provides three-dimensional surface topography at the nanoscale. It is particularly useful for quantifying the roughness of the surface and visualizing the adsorbed inhibitor molecules.
Principle of Operation: AFM operates by scanning a sharp tip, on the order of a few nanometers in diameter, over the sample surface. The forces between the tip and the sample lead to a deflection of the cantilever holding the tip. A laser beam detects this deflection, which is then used to create a topographical map of the surface.
Application to this compound: AFM analysis can reveal the formation of a thin film of this compound on the metal surface. By comparing the surface roughness of inhibited and uninhibited samples, the effectiveness of the inhibitor in preventing corrosive attack can be quantified. The expected result is a significant decrease in the average surface roughness in the presence of the inhibitor, indicating the formation of a smooth and protective layer.
Table 2: Hypothetical AFM Surface Roughness Data
| Sample | Average Roughness (Ra) | Interpretation |
|---|---|---|
| Polished Mild Steel | ~5 nm | Initial smooth surface. |
| Mild Steel in 1 M HCl | > 500 nm | Significant increase in roughness due to corrosion. |
| Mild Steel in 1 M HCl with this compound | < 50 nm | Maintenance of a relatively smooth surface due to inhibitor protection. |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is invaluable for confirming the adsorption of the inhibitor and identifying the nature of the chemical bonds formed between the inhibitor and the metal surface. researchgate.net
Principle of Operation: The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment.
Application to this compound: An XPS spectrum of a steel surface treated with this compound would be expected to show peaks corresponding to nitrogen (N 1s) and carbon (C 1s) from the inhibitor molecule, in addition to the iron (Fe 2p) and oxygen (O 1s) signals from the substrate. mdpi.com The high-resolution N 1s spectrum can provide insight into the interaction of the imidazole ring's nitrogen atoms with the iron surface. Shifts in the binding energies of the Fe 2p electrons can also indicate the formation of a complex between the inhibitor and the metal. For instance, a study on 4-methyl-2-phenyl-imidazole adsorbed on a copper surface showed that the molecule bonds to the surface via both carbon and nitrogen atoms. researchgate.net A similar flat orientation on the surface would be expected for this compound, maximizing surface coverage. researchgate.net
Table 3: Expected XPS Peak Analysis for Inhibitor Adsorption
| Element (Core Level) | Expected Observation | Interpretation |
|---|---|---|
| N 1s | Presence of a peak around 400 eV. | Confirms the adsorption of the nitrogen-containing imidazole inhibitor. |
| C 1s | Increased intensity and components related to C-C, C-N, and C-H bonds. | Indicates the presence of the dodecyl and phenyl groups of the inhibitor on the surface. |
| Fe 2p | Potential shift in binding energy and changes in satellite peaks. | Suggests interaction and possible bond formation between the inhibitor and the iron substrate. |
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to study the properties of electrochemical systems. In corrosion science, it is used to investigate the formation and properties of the inhibitor film at the metal-solution interface.
Principle of Operation: A small amplitude AC voltage signal is applied to the electrode over a range of frequencies. The resulting current response is measured, and the impedance (the opposition to the flow of alternating current) is calculated. The data is often presented as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
Application to this compound: In a typical Nyquist plot for a corroding system, a semicircle is observed. The diameter of this semicircle corresponds to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. In the presence of an effective inhibitor like this compound, the diameter of the Nyquist semicircle is expected to increase significantly. mdpi.com This indicates an increase in the charge transfer resistance and, therefore, a decrease in the corrosion rate. The capacitance of the double layer (Cdl) can also be determined from EIS data, which often decreases upon inhibitor adsorption as the inhibitor molecules displace water molecules at the surface.
Table 4: Representative EIS Data for Corrosion Inhibition
| System | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF·cm⁻²) | Inhibition Efficiency (%) |
|---|---|---|---|
| Mild Steel in 1 M HCl | ~50 | ~100 | - |
| Mild Steel in 1 M HCl + this compound | >1000 | ~20 | >95 |
Conclusion and Future Research Directions
Synthesis of Key Academic Findings for 1-Dodecyl-5-phenyl-1H-imidazole
While no specific literature detailing the synthesis and properties of this compound currently exists, a hypothetical synthesis can be proposed based on established methods for analogous substituted imidazoles. The synthesis of N-alkylated imidazoles is well-documented, typically involving the reaction of an imidazole (B134444) with an alkyl halide. For instance, the synthesis of 1-dodecyl-1H-imidazole is achieved by reacting imidazole with dodecyl bromide. prepchem.com
The introduction of a phenyl group at the 5-position of an N-substituted imidazole is a more complex synthetic challenge. One plausible approach involves a multi-step synthesis starting with the creation of a 4-phenyl-1H-imidazole core, which can be synthesized through the reaction of an α-bromo-ketone with formamide (B127407). nih.gov Subsequent N-alkylation with dodecyl bromide could then yield the target compound. However, the regioselectivity of this alkylation would need to be carefully controlled.
Alternatively, a de novo synthesis of the imidazole ring could be employed. Multi-component reactions are increasingly utilized for the efficient synthesis of highly substituted imidazoles. acgpubs.orgiglobaljournal.com A potential route could involve the condensation of a dodecylamine, a phenyl-substituted α-dicarbonyl compound, and a source of ammonia (B1221849).
The academic findings for related N-alkyl and C-phenyl substituted imidazoles are diverse and suggest a range of potential applications for this compound. For example, various phenyl-imidazole derivatives have been investigated as inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO), which is a target in cancer therapy. prepchem.com Furthermore, long-chain N-alkylimidazoles have been studied for their surfactant properties and as components of ionic liquids. The combination of the hydrophobic dodecyl chain and the aromatic phenyl group in this compound suggests that it could exhibit interesting amphiphilic properties, potentially leading to applications in materials science or as a biological membrane probe.
Identification of Current Challenges and Emerging Opportunities in Research
The primary challenge in the study of this compound is the lack of a reported synthesis. Developing a regioselective and high-yielding synthetic route is the first and most critical hurdle. The synthesis of 1,5-disubstituted imidazoles can be complicated by the formation of other isomers, such as the 1,4-disubstituted product. Overcoming this challenge will require careful selection of starting materials and reaction conditions.
Despite the synthetic challenges, the emerging opportunities for research on this compound are significant. The unique combination of a long alkyl chain and a phenyl group on the imidazole core presents a number of exciting possibilities:
Biological Activity: The imidazole nucleus is a well-known pharmacophore. The dodecyl and phenyl substituents could impart novel biological activities, such as antimicrobial, anticancer, or enzyme inhibitory properties. acs.org The lipophilic dodecyl chain could enhance membrane permeability, potentially leading to improved cellular uptake and efficacy.
Materials Science: The amphiphilic nature of this compound makes it a candidate for applications in self-assembly, such as the formation of micelles or vesicles. These structures could be explored for drug delivery or as nanoreactors.
Ionic Liquids: N-alkylimidazoles are common precursors to ionic liquids. The introduction of a phenyl group could modify the physical and chemical properties of the resulting ionic liquid, such as its viscosity, thermal stability, and solvent properties.
Proposed Avenues for Future Academic Exploration and Translational Research
To unlock the potential of this compound, a structured research plan is necessary. The following avenues for future exploration are proposed:
Synthetic Route Development and Optimization: The initial focus should be on establishing a reliable and scalable synthesis of this compound. A comparative study of different synthetic strategies, including multi-component reactions and stepwise approaches, should be undertaken to identify the most efficient method.
Physicochemical Characterization: Once synthesized, a thorough characterization of the compound's physical and chemical properties is essential. This would include determining its melting point, solubility, spectral data (NMR, IR, Mass Spectrometry), and pKa. The critical micelle concentration (CMC) should also be determined to quantify its surfactant properties.
Biological Screening: A broad-based biological screening of this compound should be conducted to identify any potential therapeutic applications. This screening should include assays for antimicrobial activity against a panel of bacteria and fungi, cytotoxicity against various cancer cell lines, and inhibitory activity against relevant enzymes.
Materials Science Applications: The self-assembly properties of the compound in aqueous and non-aqueous media should be investigated using techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM). The potential of the resulting nanostructures for encapsulating and releasing guest molecules could also be explored.
Development of Derivatives: Based on the initial findings, the synthesis and evaluation of a library of derivatives with variations in the alkyl chain length and substitutions on the phenyl ring could lead to the discovery of compounds with enhanced properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Dodecyl-5-phenyl-1H-imidazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as condensation reactions under reflux conditions. For example, derivatives of 1H-imidazole can be synthesized using Pd-catalyzed cross-coupling reactions with aryl halides (e.g., bromobenzene) in solvents like DMF or THF at 80–100°C . Purification via flash chromatography (e.g., hexane/ethyl acetate gradients) ensures high purity (>95%). Yield optimization requires controlled stoichiometry of reagents (e.g., 1.2:1 molar ratio of imidazole to aryl halide) and inert atmospheres to prevent side reactions .
Table 1 : Example reaction conditions for imidazole derivatives
| Reagents | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1H-imidazole + bromobenzene | DMF | Pd(OAc)₂ | 80 | 72 | 96 |
| 1H-imidazole + 2-bromonaphthalene | THF | Pd(PPh₃)₄ | 100 | 68 | 94 |
| Data adapted from synthesis protocols in . |
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For instance, NMR resolves imidazole proton environments (δ 7.2–8.1 ppm for aromatic protons), while NMR confirms substitution patterns (e.g., alkyl chain integration at δ 20–35 ppm) . High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+H]⁺ for C₂₁H₂₉N₂: calc. 309.2325, obs. 309.2328) . X-ray crystallography, refined using SHELX software, provides definitive bond-length and angle data for crystalline derivatives .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound derivatives to biological targets like EGFR?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with target proteins. For EGFR inhibition, derivatives with electron-withdrawing substituents (e.g., -Cl, -CF₃) exhibit stronger binding due to hydrophobic pocket complementarity. ADMET analysis predicts pharmacokinetic properties, where logP values <5 enhance bioavailability .
Table 2 : Docking scores and ADMET properties of select derivatives
| Compound | Docking Score (kcal/mol) | logP | HBA | HBD | Toxicity (LD₅₀ mg/kg) |
|---|---|---|---|---|---|
| 2-Phenyl-1H-benzo[d]imidazole | -9.2 | 3.8 | 2 | 1 | 250 |
| 5-Trifluoromethyl derivative | -10.5 | 4.1 | 2 | 0 | 180 |
| Data sourced from . |
Q. How should researchers resolve discrepancies in crystallographic data when determining the structure of this compound derivatives?
- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C–N vs. C–C conflicts) require cross-validation using SHELXL refinement. For twinned crystals, twin law matrices and R-factor convergence (<5%) ensure accuracy. Contradictions between experimental and calculated powder XRD patterns may indicate polymorphism, necessitating DSC analysis to confirm thermal stability .
Q. What strategies mitigate synthetic challenges in introducing dodecyl chains to the imidazole core?
- Methodological Answer : Long alkyl chains (e.g., dodecyl) introduce steric hindrance, reducing reaction efficiency. Strategies include:
- Using phase-transfer catalysts (e.g., TBAB) to enhance solubility in biphasic systems.
- Microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 24 h conventional).
- Protecting-group chemistry (e.g., tert-butyldimethylsilyl) for selective functionalization .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data for this compound derivatives across studies?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial assays) often arise from variations in assay conditions (e.g., bacterial strain, solvent DMSO%). Normalize data using positive controls (e.g., ciprofloxacin) and validate via dose-response curves. Meta-analysis of structural analogs (e.g., 2-phenyl vs. 4-phenyl substitution) identifies trends in SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
